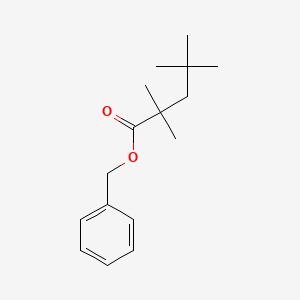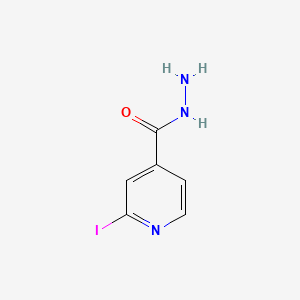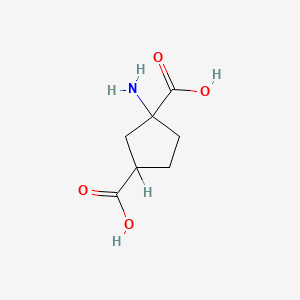
1-Aminocyclopentane-1,3-dicarboxylic acid
Vue d'ensemble
Description
1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a potent agonist at N-methyl-D-aspartate (NMDA) receptors . It is a conformationally constrained analog of L-glutamate and is used as a chemical messenger in most excitatory synapses in the central nervous system .
Synthesis Analysis
ACPD was synthesized from L-serine. The chiral quaternary center was constructed by C-H insertion of the alkylidenecarbene, which was generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .Molecular Structure Analysis
The molecular formula of ACPD is C7H11NO4 . It has a molecular weight of 173.17 g/mol . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 2 rotatable bonds .Chemical Reactions Analysis
ACPD is an agonist for metabotropic glutamate receptors (mGluRs), causing depolarization and burst firing in rat dorsolateral septal nucleus (DLSN) neurons and results in long-term potentiation (LTP) at DLSN synapses .Physical And Chemical Properties Analysis
ACPD has a molecular weight of 173.17 g/mol . It has a XLogP3-AA value of -3.2, indicating its solubility in water and lipids . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 2 rotatable bonds .Applications De Recherche Scientifique
Enzymatic Synthesis Inhibition
1-Aminocyclopentane-1-carboxylic acid, a structural analogue, demonstrates inhibitory effects on the enzymatic synthesis of S-adenosyl-L-methionine across various species, including yeast, Escherichia coli, and rat liver. This inhibition is influenced by the size of the ring and substituent characteristics, suggesting its potential utility in targeting specific enzymatic pathways within different organisms (Coulter et al., 1974).
Metabotropic Glutamate Receptor Agonism
(1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid has been synthesized as a selective agonist for metabotropic glutamate receptors, illustrating its significance in modulating glutamatergic signaling pathways. This capability to selectively target receptor subtypes underscores its potential for research into neurological disorders and their treatments (D. Ma et al., 1997).
Pharmacological Characterization
The addition of a third carboxylic group to 1-aminocyclopentane-1,3-dicarboxylic acid derivatives has led to the creation of compounds with distinct pharmacological profiles, including acting as agonists or antagonists for metabotropic glutamate receptor subtypes. Such compounds offer tools for discriminating between receptor subtypes, facilitating the study of their roles in various physiological and pathological processes (Acher et al., 1997).
Intracellular Calcium Mobilization
The application of 1-aminocyclopentane-trans-1,3-dicarboxylic acid to cultured cerebellar Purkinje neurons leads to significant intracellular calcium mobilization, demonstrating its utility in studying calcium-dependent cellular processes and signaling pathways within the nervous system (Linden et al., 1994).
Synaptic Transmission Potentiation
Combining (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid with arachidonic acid has been shown to potentiate synaptic transmission in rat hippocampal slices, indicating its potential application in exploring mechanisms underlying synaptic plasticity and memory formation (Collins & Davies, 1993).
Orientations Futures
Propriétés
IUPAC Name |
1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272273 | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclopentane-1,3-dicarboxylic acid | |
CAS RN |
100910-67-6 | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100910-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



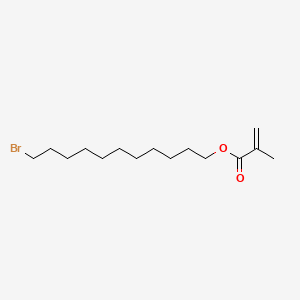
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1213264.png)
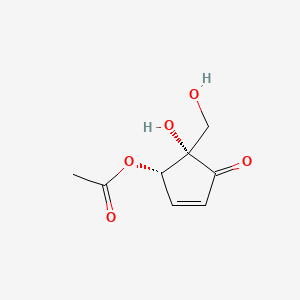
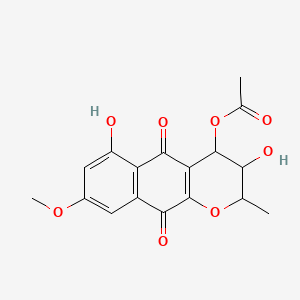
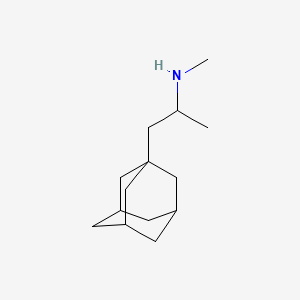

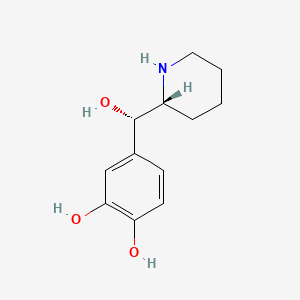
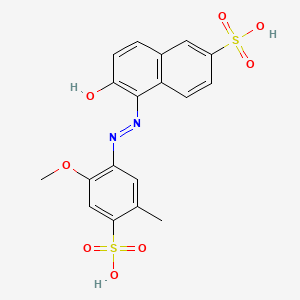
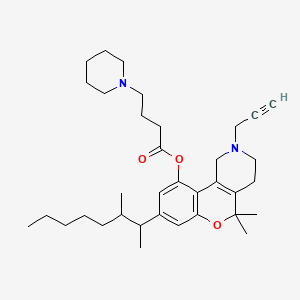
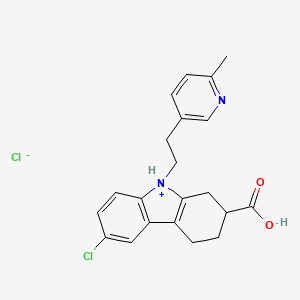
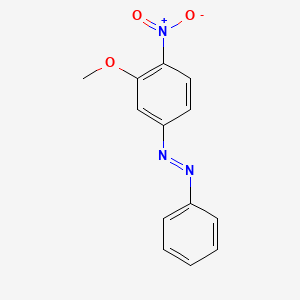
![5-[(3aS,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1213279.png)
